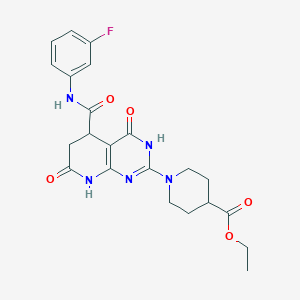
C22H24FN5O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C22H24FN5O5 Trelagliptin Impurity 5 . It is a derivative of Trelagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Trelagliptin Impurity 5 is typically a solid substance and is often used in pharmaceutical research and development .
Vorbereitungsmethoden
The synthesis of Trelagliptin Impurity 5 involves organic synthesis reactions conducted under laboratory conditions. The preparation typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include fluorobenzyl derivatives and piperidinyl compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Chemischer Reaktionen
Trelagliptin Impurity 5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Trelagliptin Impurity 5 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Trelagliptin-based medications.
Biological Studies: Researchers use this compound to study the biological effects and mechanisms of DPP-4 inhibitors.
Medicinal Chemistry: It is employed in the design and synthesis of new DPP-4 inhibitors with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of Trelagliptin Impurity 5 involves its interaction with the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved blood glucose control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling .
Vergleich Mit ähnlichen Verbindungen
Trelagliptin Impurity 5 can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes. It has a different chemical structure but a similar mechanism of action.
Saxagliptin: This compound also inhibits DPP-4 and is used for managing blood glucose levels in diabetic patients.
Linagliptin: A DPP-4 inhibitor with a unique structure that offers a longer duration of action compared to other inhibitors.
Trelagliptin Impurity 5 is unique due to its specific structural features and its role as an impurity in the synthesis of Trelagliptin. Its distinct chemical properties and interactions with the DPP-4 enzyme make it a valuable compound for research and development in the field of diabetes treatment .
Eigenschaften
Molekularformel |
C22H24FN5O5 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24FN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
InChI-Schlüssel |
ZQEFRHXEGAAXIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
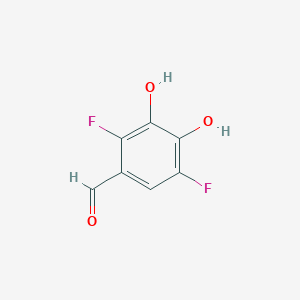
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
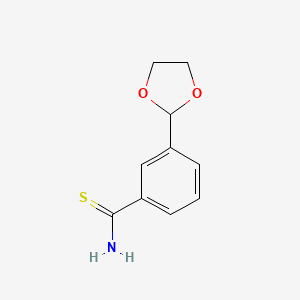
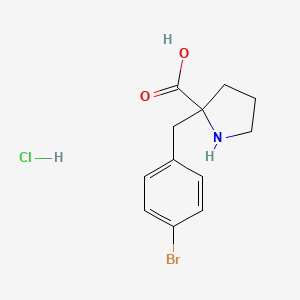
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
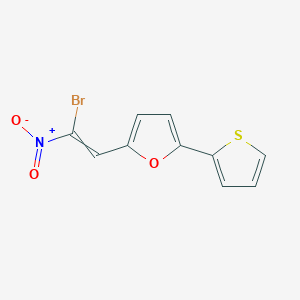
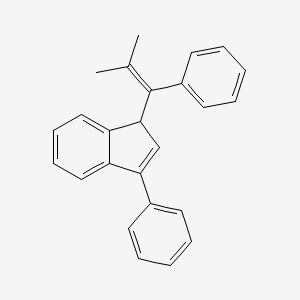
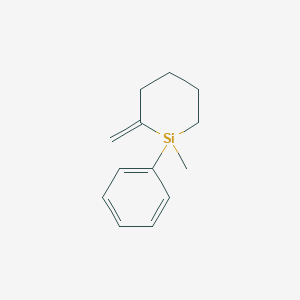

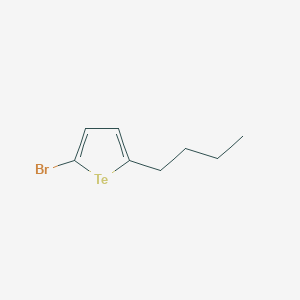

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
